10-(2-碘苯基)十一酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iophendylate, also known as iophendylic acid or maiodil, belongs to the class of organic compounds known as iodobenzenes. These are aromatic compounds containing one or more iodine atoms attached to a benzene. Iophendylate is considered to be a practically insoluble (in water) and relatively neutral molecule. Iophendylate has been detected in multiple biofluids, such as urine and blood. Within the cell, iophendylate is primarily located in the membrane (predicted from logP).

Iophendylate is a mixture of isomers used as contrast medium, mainly for brain and spinal cord visualization. Iophendylate is a myelographic oil-ester (U.S. Patent 2,348,231). Iophendylate, which was never shown to be safe, was initially introduced for use in small amounts (1-2cc) for locating spinal tumors. It next appeared on the world scene for high volume (12-15cc), routine use, in diagnosing disc herniations. A number of clinicians have published on the dangers of oil myelography. In 1942 Van Wagenen (a neurosurgical colleague of Warrens, at the University of Rochester) identified Iophendylate as causing chemical meningitis in 30 patients where "space-displacing masses within the spinal canal were suspected".

An inert iodine-containing agent which is opaque to X-RAYS. It is used mainly for BRAIN and SPINAL CORD visualization.

科学研究应用

合成和化学性质

研究已经证明了合成相关脂肪酸衍生物的各种方法,这些方法提供了对 10-(2-碘苯基)十一酸乙酯的潜在合成的见解。例如,Saeed 等人 (1994) 报告了 10-(1,3,2-恶唑磷杂环-2-酮)十一酸甲酯和相关化合物的合成,重点介绍了可能应用于 10-(2-碘苯基)十一酸乙酯合成的的方法 (Saeed、Mustafa、Rauf 和 Osman,1994 年)。

Ahmad 等人 (2003) 讨论了 11-苯硒代氨基-10-乙酰氨基-和苯硒代乙氧基脂肪烷酸乙酯的制备,为理解类似化合物的化学行为提供了一个框架,这可以为 10-(2-碘苯基)十一酸乙酯的处理和应用提供信息 (Ahmad 和 Rauf,2003 年)。

在聚合物科学和材料化学中的应用

Aaltonen 和 Löfgren (1997) 关于使用包括 10-十一烯-1-醇在内的各种催化剂对聚乙烯进行功能化的研究,暗示了 10-(2-碘苯基)十一酸乙酯在聚合物科学中的潜在应用,特别是在改性聚乙烯性能方面 (Aaltonen 和 Löfgren,1997 年)。

Sudhakaran 等人 (2022) 探索了蓖麻油衍生的 10-十一烯酸乙酯的酯交换反应,用于合成生物基聚酯。这项研究表明了使用 10-(2-碘苯基)十一酸乙酯制造环保聚合物的可能途径 (Sudhakaran、Taketoshi、Siddiki、Murayama 和 Nomura,2022 年)。

在抗氧化剂和缓蚀剂中的潜在用途

- Takaoka、Takahashi 和 Toyama (1968) 合成了各种 10、11-二芳基十一酸甲酯并评估了它们作为抗氧化剂和缓蚀剂的活性。这项研究可能会为 10-(2-碘苯基)十一酸乙酯在工业应用中的类似用途提供信息 (Takaoka、Takahashi 和 Toyama,1968 年)。

属性

CAS 编号 |

1320-11-2 |

|---|---|

产品名称 |

Ethyl 10-(2-iodophenyl)undecanoate |

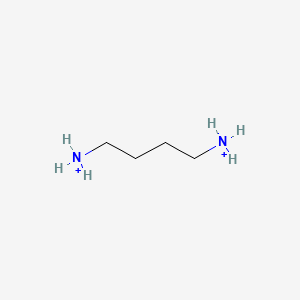

分子式 |

C19H29IO2 |

分子量 |

416.3 g/mol |

IUPAC 名称 |

ethyl 10-(2-iodophenyl)undecanoate |

InChI |

InChI=1S/C19H29IO2/c1-3-22-19(21)15-9-7-5-4-6-8-12-16(2)17-13-10-11-14-18(17)20/h10-11,13-14,16H,3-9,12,15H2,1-2H3 |

InChI 键 |

IWRUDYQZPTVTPA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCCCCC(C)C1=CC=CC=C1I |

规范 SMILES |

CCOC(=O)CCCCCCCCC(C)C1=CC=CC=C1I |

沸点 |

196-198 |

其他 CAS 编号 |

99-79-6 1320-11-2 |

物理描述 |

Liquid |

溶解度 |

2.52e-05 g/L |

同义词 |

Ethiodan Iodophendylate Iofendylate Ioglunide Iophendylate Isophendylate Maiodil Myodil Panthopaque Pantopaque |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1226903.png)

![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid](/img/structure/B1226904.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)

![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)

![1-[[4-Anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]-3-cyclohexylthiourea](/img/structure/B1226920.png)

![N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1226923.png)